molecular formula C12H22N2O3 B1378682 tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate CAS No. 1797386-67-4

tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

Cat. No.: B1378682
CAS No.: 1797386-67-4
M. Wt: 242.31 g/mol
InChI Key: QTPPAWBAUSEZNG-UHFFFAOYSA-N
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Description

This carbamate derivative features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine, with a propyl chain substituted by a cyano (-CN) and an isopropyl ether (-OCH(CH₃)₂) group. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the cyano and ether functionalities influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding and dipole effects .

Properties

IUPAC Name

tert-butyl N-(1-cyano-3-propan-2-yloxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)16-7-6-10(8-13)14-11(15)17-12(3,4)5/h9-10H,6-7H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPPAWBAUSEZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

  • 3-(Boc-amino)propyl bromide or related Boc-protected aminoalkyl halides
  • Isopropanol or isopropyl derivatives for ether formation
  • Cyanide source (e.g., sodium cyanide or related cyanide salts)
  • Bases such as potassium carbonate (K2CO3)
  • Solvents like N,N-dimethylformamide (DMF) or acetone

Typical Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Etherification of propyl bromide derivative Potassium carbonate, DMF, 70–120 °C, 6–15 h 45–62% Ether formation via nucleophilic substitution with isopropanol or isopropoxy group precursor
2 Introduction of cyano group Cyanide source, polar aprotic solvent Not explicitly detailed Cyanide substitution on halogenated intermediate
3 Carbamate formation (Boc protection) Boc anhydride or Boc-protected amino precursor High purity after silica gel chromatography Protects amine functionality

These conditions are adapted from analogous synthetic procedures involving Boc-protected aminoalkyl bromides and etherification under basic conditions with potassium carbonate, often in DMF or acetone solvent systems.

Representative Synthesis Example

A typical synthesis might proceed as follows:

  • Dissolve a Boc-protected aminoalkyl bromide in dry DMF.
  • Add potassium carbonate as a base and the isopropanol derivative to facilitate nucleophilic substitution, stirring at 70–120 °C for 6–15 hours.
  • Quench the reaction with saturated ammonium chloride solution.
  • Extract the organic layer with ethyl acetate, dry over magnesium sulfate, and concentrate under reduced pressure.
  • Purify the residue by silica gel chromatography using a gradient of heptane and ethyl acetate to isolate the target compound with yields ranging from 45% to 62% depending on conditions.

Analytical Data and Purification

  • Purity is typically confirmed by techniques such as NMR spectroscopy (^1H NMR, ^13C NMR), mass spectrometry (MS), and IR spectroscopy.
  • The product exhibits characteristic signals corresponding to the Boc group (tert-butyl singlet near 1.4 ppm in ^1H NMR), cyano group (sharp IR absorption near 2250 cm^-1), and ether moiety.
  • Silica gel chromatography is the preferred purification method, employing solvent gradients of heptane and ethyl acetate or dichloromethane mixtures.

Summary Table of Preparation Parameters

Parameter Details
Starting material Boc-protected aminoalkyl bromide
Base Potassium carbonate (K2CO3)
Solvent DMF or acetone
Temperature 65–120 °C
Reaction time 3–15 hours
Purification Silica gel chromatography
Typical yield 45–62%
Analytical confirmation NMR, MS, IR

Research Findings and Notes

  • The presence of the Boc group stabilizes the amine during etherification and cyanide substitution steps, preventing side reactions.
  • Etherification under basic conditions with potassium carbonate is efficient for installing the isopropoxy substituent on the propyl chain.
  • Cyanide introduction is generally performed on halogenated intermediates prior to or following etherification, depending on substrate stability.
  • The compound’s functional groups allow for further chemical modifications, making it a versatile building block in drug development and organic synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate group is cleavable under acidic conditions. For instance:

Reaction Conditions Product Source
Acidic hydrolysisHCl (gaseous) in dioxane, 0–5°CCorresponding amine + CO₂ + tert-butanol
Basic hydrolysisNaOH (aqueous), refluxUnstable intermediates (rarely utilized)

In related compounds (e.g., tert-butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate), hydrolysis yields primary amines, which are stabilized by adjacent hydroxyl or cyano groups .

Cyano Group Reactivity

The -CN group participates in:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts it to an amine.

  • Hydration : Strong acids (H₂SO₄/H₂O) yield amides or carboxylic acids.

For example, reduction of analogous cyano-carbamates produces β-amino alcohols , critical in pharmaceutical intermediates .

Ether Cleavage and Alkylation

The isopropyl ether can undergo:

  • Acid-mediated cleavage : HI or HBr in acetic acid generates alcohols.

  • Alkylation : Reaction with alkyl halides under basic conditions extends the carbon chain.

In a documented procedure, isopropyl ethers in carbamates were cleaved using BBr₃ in CH₂Cl₂ at -78°C to yield primary alcohols .

Thermal Stability

Boc-protected carbamates decompose above 150°C, releasing isobutylene and CO₂. Thermal gravimetric analysis (TGA) of similar compounds shows mass loss onset at ~160°C .

Comparative Reaction Table

Reaction Type Reagents/Conditions Outcome Example Citation
Carbamate hydrolysisHCl/dioxane, 0°CAmine + tert-butanol
Cyano reductionH₂ (1 atm), Pd-C, MeOHPrimary amine
Ether cleavageBBr₃, CH₂Cl₂, -78°CAlcohol derivative
AlkylationK₂CO₃, alkyl halide, acetoneExtended alkyl chain at ether position

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate serves as an intermediate for creating various organic compounds. Its unique structure allows it to participate in:

  • Nucleophilic substitutions
  • Hydrolysis reactions leading to carboxylic acids and amines.

Biology

The compound is investigated for its role as an enzyme inhibitor. It can bind to specific enzymes, altering their activity and potentially leading to therapeutic effects. Studies have shown that it may influence cellular pathways involved in:

  • Signal transduction
  • Gene expression modulation

Medicine

In medicinal chemistry, this compound is explored as a building block for novel therapeutic agents. Its potential applications include:

  • Development of drugs targeting specific diseases.
  • Investigating its effects on cancer cell lines.

Case Study 1: Enzyme Inhibition

A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Drug Development

Research focused on synthesizing novel derivatives of this compound led to the identification of several candidates with improved efficacy against cancer cell lines. These findings support further exploration into its application in targeted cancer therapies.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propyl Chain

The target compound’s propyl chain substituents differentiate it from analogs. Key comparisons include:

a) Cyano vs. Aromatic Substitutents
  • Compound: tert-Butyl N-(1-cyano-3-phenylpropyl)carbamate (CAS 66399-06-2) Structure: Propyl chain substituted with -CN and phenyl (-C₆H₅). Key Differences:
  • The phenyl group introduces aromatic π-π stacking interactions, enhancing crystallinity compared to the isopropyl ether’s steric bulk .
  • The electron-withdrawing cyano group in both compounds reduces basicity of the amine, but the phenyl substituent increases lipophilicity .
b) Ether vs. Hydroxy Substitutents
  • Compound : tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1330069-67-4)
    • Structure : Cyclopentyl ring with hydroxyl (-OH) instead of a propyl ether.
    • Key Differences :
  • The hydroxyl group enables strong hydrogen bonding, improving solubility in polar solvents (e.g., water or methanol) compared to the isopropyl ether’s hydrophobic nature .
  • Stereochemistry (1R,2S) in the cyclopentyl derivative may influence chiral recognition in catalysis or drug design .

Functional Group Modifications

a) Carbamate vs. Phosphorylated Derivatives
  • Compound: tert-Butyl (1-cyanocyclohexyl)(3-((diethoxyphosphoryl)oxy)propyl)carbamate Structure: Phospho-oxy (-OPO(OEt)₂) group replaces the isopropyl ether. Key Differences:
  • The phosphoryl group introduces acidity (pKa ~1–2) and metal-coordination capability, making it suitable for catalytic or medicinal applications .
b) Azide-Functionalized Analogs
  • Compound: tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Structure: Azide (-N₃) group on the ethylamino side chain. Key Differences:
  • The azide enables "click chemistry" (e.g., Cu-catalyzed alkyne-azide cycloaddition), a tool for bioconjugation absent in the target compound .

Biological Activity

Tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a cyano group, and a carbamate functional group. Its chemical formula is C12H22N2O3\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{3} with a molecular weight of 242.31 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry, particularly as a building block for various pharmaceutical agents and as a reagent in organic synthesis .

The compound's reactivity is primarily influenced by its functional groups:

  • Cyano Group : Capable of undergoing hydrolysis to form carboxylic acids, making it useful in synthetic pathways.
  • Carbamate Moiety : Can be hydrolyzed to yield amines and alcohols, which are significant in biological systems .

The biological activity of this compound involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites of enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects depending on the targeted enzyme. Additionally, the compound may modulate cellular pathways, affecting signal transduction and gene expression .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential role in inhibiting proteases, which are critical for various biological processes .

Interaction with Biological Macromolecules

Studies focusing on the interactions between this compound and biological macromolecules such as proteins and nucleic acids are essential for understanding its therapeutic potential. Initial interaction studies indicate that it may bind to specific proteins, affecting their function and stability .

Case Studies

While extensive research specifically on this compound is limited due to its relatively recent introduction into the scientific community, there are relevant case studies involving structurally similar compounds that provide insights into its potential applications.

  • Enzyme Inhibition : A study on related carbamate derivatives demonstrated significant inhibition of acetylcholinesterase, suggesting potential neuroprotective effects .
  • Pesticidal Activity : Similar compounds have shown efficacy as biocides, indicating that this compound may possess pest-repellent properties .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamateStructureModerate enzyme inhibition
This compoundStructurePotential enzyme inhibitor; pest control

The comparison highlights how the unique cyano group in this compound may confer distinct chemical properties compared to similar compounds, influencing its reactivity and biological activity .

Q & A

Q. What strategies validate the compound’s environmental impact predictions when existing ecotoxicity data are limited?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation (BIOWIN < 2.5 indicates persistence) and aquatic toxicity (LC50 for Daphnia magna). Confirm with OECD 301F ready biodegradability tests .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate
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tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate

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